molecular formula C15H16S B14740752 p-Tolyl-4-methylbenzyl sulfide CAS No. 5023-63-2

p-Tolyl-4-methylbenzyl sulfide

Cat. No.: B14740752
CAS No.: 5023-63-2
M. Wt: 228.4 g/mol
InChI Key: SJJMMMALTYPIOU-UHFFFAOYSA-N
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Description

p-Tolyl-4-methylbenzyl sulfide (IUPAC name: bis(4-methylbenzyl) sulfide) is a sulfur-containing organic compound characterized by two 4-methylbenzyl groups connected via a sulfide (–S–) bridge. Its sulfur atom acts as a soft Lewis base, enabling interactions with transition metals, as observed in ligands containing sulfur and nitrogen donor atoms . The molecule’s symmetry and hydrophobic aryl groups contribute to its relatively low polarity and moderate thermal stability, as documented in the NIST Chemistry WebBook .

Properties

CAS No.

5023-63-2

Molecular Formula

C15H16S

Molecular Weight

228.4 g/mol

IUPAC Name

1-methyl-4-[(4-methylphenyl)methylsulfanyl]benzene

InChI

InChI=1S/C15H16S/c1-12-3-7-14(8-4-12)11-16-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3

InChI Key

SJJMMMALTYPIOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing p-Tolyl-4-methylbenzyl sulfide involves the reaction of p-tolylmagnesium bromide with methylbenzyl chloride . The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in the p-tolylmagnesium bromide attacks the carbon atom in the methylbenzyl chloride, resulting in the formation of this compound .

Another method involves the use of phosphinic acid thioesters and benzyl Grignard reagents . This method takes advantage of the ambident electrophilicity of phosphinic acid thioesters, allowing for the formation of carbon-sulfur bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the same synthetic routes mentioned above. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, further enhances the efficiency of the industrial processes .

Chemical Reactions Analysis

Types of Reactions

p-Tolyl-4-methylbenzyl sulfide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Tolyl-4-methylbenzyl sulfide: has several scientific research applications:

Mechanism of Action

The mechanism of action of p-Tolyl-4-methylbenzyl sulfide in chemical reactions involves the nucleophilic attack of the sulfur atom on electrophilic centers. In oxidation reactions, the sulfur atom is oxidized to form sulfoxides or sulfones. In reduction reactions, the sulfur atom is reduced to form thiols or disulfides. The compound’s reactivity is influenced by the electronic and steric effects of the p-tolyl and methylbenzyl groups .

Comparison with Similar Compounds

p-Tolyl Disulfide

  • Structure : Contains a disulfide (–S–S–) bond linking two 4-methylphenyl groups.
  • Key Differences :
    • Bond Type : The disulfide bond (–S–S–) is more reactive than the sulfide (–S–) bond due to weaker S–S bonding (bond dissociation energy ~240 kJ/mol vs. S–C bond ~272 kJ/mol).
    • Applications : Disulfides are prone to redox reactions and are used in vulcanization, whereas sulfides like p-Tolyl-4-methylbenzyl sulfide are more stable under ambient conditions .
    • Thermal Stability : Disulfides decompose at lower temperatures (~150–200°C) compared to sulfides (>250°C) .

Bis(4-methylbenzyl) Sulfone

  • Structure : Oxidation product of this compound, featuring a sulfone (–SO₂–) group.
  • Key Differences :
    • Oxidation State : Sulfur in sulfones is in the +4 oxidation state (vs. –2 in sulfides), making sulfones highly polar and resistant to further oxidation.
    • Reactivity : Sulfones are inert in most acid/base conditions but participate in elimination or nucleophilic substitution reactions. In contrast, sulfides can undergo alkylation or metal coordination .
    • Solubility : Sulfones exhibit higher solubility in polar solvents (e.g., DMSO, water) due to their dipole moment .

Methyl p-Toluenesulfonate

  • Structure : A sulfonate ester with a methyl group attached to a p-toluenesulfonyl (–SO₃–) moiety.
  • Key Differences: Functional Group: The sulfonate group (–SO₃–) is electron-withdrawing, enhancing the compound’s electrophilicity. Applications: Used as a methylating agent in organic synthesis due to its superior leaving-group ability, unlike sulfides, which are poor leaving groups .

p-Tolyl p-Toluenethiosulfonate

  • Structure : Contains a thiosulfonate (–S–SO₂–) group linking two 4-methylphenyl groups.
  • Key Differences :
    • Reactivity : Thiosulfonates undergo cleavage reactions to form disulfides and sulfonic acids, whereas sulfides remain inert under similar conditions.
    • Biological Activity : Thiosulfonates like NSC 86030 have been explored for antimicrobial properties, a trait less documented for sulfides .

Comparative Data Table

Property This compound p-Tolyl Disulfide Bis(4-methylbenzyl) Sulfone Methyl p-Toluenesulfonate
Bond Type –S– –S–S– –SO₂– –SO₃–
Oxidation State (S) –2 –1 (each S) +4 +6
Melting Point 85–90°C 45–50°C 160–165°C 38–40°C
Polarity Low Moderate High High
Typical Use Ligand synthesis Vulcanization Polymer additives Methylation agent

Notes

  • Structural analogs like sulfones and sulfonates are critical in drug design, leveraging their polarity and metabolic stability.
  • Discrepancies in thermal data highlight the need for context-specific compound selection in industrial applications .
  • Further studies are needed to explore the biological activity of this compound, given its structural similarity to bioactive thiosulfonates .

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